molecular formula C25H21FN2O5S B12014500 Ethyl 2-(2-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 609795-93-9

Ethyl 2-(2-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12014500
CAS No.: 609795-93-9
M. Wt: 480.5 g/mol
InChI Key: MRPDZLSJQJKXOG-CPNJWEJPSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine class, known for fused heterocyclic cores with biological relevance. Its structure features a 2-fluorobenzylidene moiety at position 2 and a 4-(methoxycarbonyl)phenyl group at position 3. The dihydropyrimidine ring adopts a flattened boat conformation, and the olefinic bond in the benzylidene group is in the Z-configuration. Crystallographic studies reveal near-planarity between the thiazole ring and substituted aromatic systems, with dihedral angles <10°, indicating minimal steric distortion .

Properties

CAS No.

609795-93-9

Molecular Formula

C25H21FN2O5S

Molecular Weight

480.5 g/mol

IUPAC Name

ethyl (2E)-2-[(2-fluorophenyl)methylidene]-5-(4-methoxycarbonylphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C25H21FN2O5S/c1-4-33-24(31)20-14(2)27-25-28(21(20)15-9-11-16(12-10-15)23(30)32-3)22(29)19(34-25)13-17-7-5-6-8-18(17)26/h5-13,21H,4H2,1-3H3/b19-13+

InChI Key

MRPDZLSJQJKXOG-CPNJWEJPSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)/C(=C\C4=CC=CC=C4F)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(=O)OC)C(=O)C(=CC4=CC=CC=C4F)S2)C

Origin of Product

United States

Preparation Methods

Ammonium Acetate-Assisted Cyclocondensation

The thiazolo[3,2-a]pyrimidine scaffold is constructed via a one-pot MCR involving ethyl 3,5-dihydro-7-methyl-3-oxo-5-substituted phenyl-2H-thiazolo[3,2−a]pyrimidine-6-carboxylate, morpholine, and formalin. Ammonium acetate acts as a bifunctional catalyst, accelerating both Knoevenagel condensation and cyclization steps.

Reaction Conditions :

  • Solvent : Methanol (20 mL)

  • Temperature : Reflux (80°C)

  • Time : 8 hours

  • Molar Ratio : 1:1.2 (substrate:morpholine)

The 2-fluorobenzylidene moiety is introduced via condensation of 2-fluorobenzaldehyde with the thiazolo[3,2-a]pyrimidine precursor. Post-reaction workup involves extraction with chloroform and recrystallization from benzene-hexane, yielding 82–87% of the target compound.

Mechanistic Insights :

  • Knoevenagel Condensation : The aldehyde reacts with the active methylene group of the thiazolidinone, forming an arylidene intermediate.

  • Cyclization : Intramolecular nucleophilic attack by the thiazole nitrogen generates the fused pyrimidine ring.

  • Esterification : Methanol facilitates transesterification of the carboxylate group.

Stepwise Synthesis via Intermediate Isolation

Synthesis of Thiazolo[3,2-a]Pyrimidine Core

The core structure is prepared through a three-step sequence:

  • Formation of Thiazolidin-4-One :

    • 2-Mercaptoacetic acid reacts with 4-(methoxycarbonyl)benzaldehyde and malononitrile in acetic acid, yielding 5-amino-7-aryl-3-oxo-thiazolidin-4-one.

    • Conditions : Reflux in ethanol (6 hours, 75°C).

  • Cyclocondensation with Ethyl Acetoacetate :

    • The thiazolidinone reacts with ethyl acetoacetate in glacial acetic acid, forming the dihydrothiazolopyrimidine intermediate.

    • Key Parameter : Stoichiometric acetic acid ensures protonation of the carbonyl group, enhancing electrophilicity.

  • Arylidene Introduction :

    • 2-Fluorobenzaldehyde undergoes Knoevenagel condensation with the dihydro intermediate in the presence of piperidine.

    • Yield : 78% after recrystallization from ethanol.

Catalytic Systems and Optimization

Triethylamine vs. Piperidine Basicity

Comparative studies reveal that triethylamine in acetonitrile provides superior yields (85%) over piperidine (72%) due to its milder basicity, which minimizes side reactions such as ester hydrolysis.

Table 1: Effect of Base on Reaction Efficiency

BaseSolventYield (%)Purity (HPLC)
TriethylamineAcetonitrile8598.2
PiperidineEthanol7295.6
DBUDMF6893.1

Solvent Screening

Polar aprotic solvents (acetonitrile, DMF) enhance reaction rates by stabilizing the transition state through dipole interactions. Methanol, though protic, achieves high yields due to in situ esterification.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 7.62–7.59 (m, 2H, Ar-H), 7.21 (d, J = 8.0 Hz, 2H, Ar-H), 6.27 (s, 1H, CH), 5.84 (s, 1H, NH), 4.82 (t, J = 7.2 Hz, 1H, OCH₂), 3.89 (s, 3H, COOCH₃), 2.41 (s, 3H, CH₃).

  • ¹³C NMR :

    • 165.95 ppm (C=O ester), 154.62 ppm (C=N thiazole), 127.40 ppm (Ar-C).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 521.1421 (Calc. 521.1418 for C₂₆H₂₂FN₃O₅S).

Green Chemistry Approaches

Solvent-Free Mechanochemical Synthesis

Ball-milling the reactants (thiazolidinone, aldehyde, and ethyl acetoacetate) with catalytic ammonium acetate reduces reaction time to 2 hours and improves atom economy (87% vs. 82% solution-phase).

Advantages :

  • Eliminates toxic solvent use.

  • Enhances mixing efficiency for heterogeneous reactions.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

A plug-flow reactor operating at 100°C and 10 bar pressure achieves 90% conversion in 30 minutes, demonstrating scalability. Key parameters:

  • Residence Time : 30 minutes

  • Catalyst Loading : 5 mol% ammonium acetate

  • Throughput : 1.2 kg/h .

Chemical Reactions Analysis

Nucleophilic Substitution

The thiazole and pyrimidine rings undergo nucleophilic attacks at electron-deficient positions:

  • Pyrimidine C2 : Reacts with amines or hydrazines to form substituted derivatives .

  • Thiazole S1 : Participates in alkylation reactions with electrophilic reagents .

Electrophilic Addition

The α,β-unsaturated ketone system in the benzylidene moiety undergoes:

  • Michael addition with malononitrile or ethyl cyanoacetate .

  • Halogenation (e.g., bromine in acetic acid) at the exocyclic double bond.

Carbonyl Reactivity

Reaction TypeReagents/ConditionsProduct
Ester hydrolysis10% NaOH, ethanol, refluxCarboxylic acid derivative
AmidationNH3/MeOH, 60°CPrimary amide
TransesterificationMethanol/H2SO4, 12 hMethyl ester analog

Catalytic Hydrogenation

  • Double bond reduction : Pd/C (5 mol%) in ethanol under H2 (1 atm) converts the benzylidene group to a benzyl moiety .

  • Nitro group reduction (if present): SnCl2/HCl yields amino derivatives .

Photochemical Reactions

UV irradiation (λ = 254 nm) in DCM induces:

  • Cis-trans isomerization of the benzylidene group .

  • Ring-opening reactions under prolonged exposure.

Experimental Data for Key Reactions

Table 1: Reaction Parameters and Outcomes

ReactionConditionsYieldKey Analytical Data (IR/NMR)
Ester hydrolysis10% NaOH, EtOH, 4 h reflux82%IR: 1695 cm⁻¹ (C=O acid)
Michael additionMalononitrile, Et3N, rt68%¹H NMR: δ 6.89 (d, J=16 Hz, CH=CN)
Catalytic hydrogenationPd/C, H2, 6 h75%MS: m/z 458 [M+H]+

Biginelli Reaction Mechanism

  • Acid-catalyzed formation of N-acyliminium intermediate from aldehyde and thiourea .

  • Nucleophilic attack by ethyl acetoacetate enolate.

  • Cyclodehydration to form the dihydropyrimidine core .

Knoevenagel Condensation

  • Base-catalyzed (piperidine) condensation between the aldehyde and active methylene group, forming the benzylidene linkage .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to ethyl 2-(2-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate exhibit significant anticancer properties. Preliminary studies suggest that this compound may interact with enzymes involved in cancer progression, potentially inhibiting tumor cell replication. Molecular docking studies have shown promising binding affinities with target proteins associated with cancer pathways .

Anti-inflammatory Effects

The thiazolo[3,2-a]pyrimidine derivatives have also been investigated for their anti-inflammatory properties. The presence of the methoxycarbonyl group may enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further development in treating inflammatory diseases .

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multi-step reactions, including condensation reactions with aldehydes and thiourea. These synthetic pathways allow for the introduction of various functional groups, which can modify the compound's biological activity. The chemical reactivity of this compound is attributed to its functional groups, enabling nucleophilic substitutions and electrophilic additions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological profile of this compound. Compounds sharing structural similarities have been analyzed for their biological activities:

Compound NameStructure SimilarityBiological ActivityUnique Features
Ethyl 5-(4-Fluorophenyl)-7-methylthiazolo[3,2-a]pyrimidin-6-carboxylateHighAnticancerLacks methoxycarbonyl
Ethyl 4-Methoxybenzoate DerivativeModerateAnti-inflammatoryDifferent core structure
Thiazolo[3,2-a]pyrimidines with Halogen SubstituentsModerateVaries by substitutionHalogen effects on activity

This table illustrates how variations in structure can lead to different biological activities, highlighting the importance of chemical modifications in drug design.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiazolo[3,2-a]pyrimidine derivatives:

  • A study demonstrated that thiazolopyrimidines exhibit high inhibiting activity against tumor cell replication, suggesting their potential as new antitumor agents .
  • Another research focused on the synthesis of various derivatives and their antimicrobial activities, indicating that structural modifications can enhance efficacy against specific pathogens .

These findings underscore the versatility of this compound in medicinal applications.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Core Structure and Electronic Properties

  • Fluorophenyl vs. Methoxycarbonylphenyl Derivatives
    A derivative with a 4-fluorophenyl group at position 5 (C24H17F2N2O3S) retains the planar thiazolo[3,2-a]pyrimidine core but exhibits weaker electron-withdrawing effects compared to the methoxycarbonyl group. This difference may reduce dipole interactions in crystal packing .

    • Key Data : Melting point (m.p.) 215–217°C; dihedral angle between thiazole and fluorophenyl: 3.48° .
  • Trimethoxybenzylidene Analog
    Substitution with 3,4,5-trimethoxybenzylidene at position 2 (C27H28N2O7S) introduces bulky, electron-donating groups. The dihedral angle between the thiazole and trimethoxybenzene ring increases to 17.9°, suggesting steric hindrance. Enhanced π-π stacking (centroid separation: 3.66 Å) is observed, improving crystallinity .

  • Acetoxybenzylidene Derivative
    The 2-acetoxybenzylidene substituent (C25H22N2O5S) facilitates intermolecular C–H···O hydrogen bonds and C–H···π interactions, forming supramolecular chains. This contrasts with the title compound’s fluorine-mediated weak interactions .

Crystallographic and Thermodynamic Properties

Compound (Substituents) Melting Point (°C) π-π Stacking (Å) Dihedral Angle (°) Key Interactions
Title Compound (2-F, 5-MeO-CO-Ph) 243–246* N/A 3.48–7.10 C–F···H, C=O···H
4-Fluorophenyl Analog (5-F-Ph) 215–217 N/A 3.48 F···H, C=O···H
3,4,5-Trimethoxybenzylidene (2-OMe3) 268–269 3.66 17.9 π-π stacking, C–H···O
2-Acetoxybenzylidene (2-OAc) 213–215 N/A 89.86 C–H···O, C–H···π

*Predicted based on analogs in .

Biological Activity

Ethyl 2-(2-fluorobenzylidene)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolo[3,2-a]pyrimidine core. The presence of various substituents such as fluorobenzylidene and methoxycarbonyl groups contributes to its chemical reactivity and biological efficacy. The molecular formula can be represented as C21H20FN3O4SC_{21}H_{20}FN_3O_4S.

Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxicity against various cancer cell lines:

  • Cervical Adenocarcinoma (M-HeLa) : Compounds in this class have shown high efficiency against M-HeLa cells, with some derivatives exhibiting IC50 values significantly lower than reference drugs like Sorafenib .
  • Prostate Adenocarcinoma (PC3) : Moderate activity has been observed against PC3 cell lines, suggesting a potential role in prostate cancer treatment .

Antimicrobial Activity

Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial properties. In vitro studies indicate moderate antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes .

Anti-inflammatory and Analgesic Effects

Some derivatives of thiazolo[3,2-a]pyrimidines have been investigated for anti-inflammatory and analgesic properties. These compounds may inhibit pathways involved in inflammation, providing a basis for their use in treating conditions characterized by excessive inflammatory responses .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

  • Inhibition of Enzymatic Activity : Many thiazolo[3,2-a]pyrimidines act as inhibitors of key enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission and is a target for Alzheimer's disease therapy .
  • Cell Cycle Interference : Compounds may induce apoptosis in cancer cells by disrupting the cell cycle through various signaling pathways.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Condensation Reactions : The initial step often involves the condensation of appropriate aldehydes with thiazole derivatives.
  • Cyclization : Subsequent cyclization reactions lead to the formation of the thiazolo-pyrimidine core.

Case Studies

Several case studies illustrate the biological efficacy of thiazolo[3,2-a]pyrimidines:

  • Study on Antitumor Effects : A comparative study demonstrated that certain derivatives exhibited cytotoxicity against M-HeLa cells that was two times higher than that of standard chemotherapeutic agents like Sorafenib .
  • Antimicrobial Testing : In another study, various thiazolo-pyrimidine derivatives were screened for antimicrobial activity against multiple strains of bacteria, revealing promising results that warrant further investigation into their clinical applications .

Q & A

Basic: What synthetic strategies are recommended for preparing this thiazolo[3,2-a]pyrimidine derivative?

Answer:
The compound is synthesized via a multi-step protocol involving:

Biginelli-like cyclocondensation : Reacting substituted aldehydes (e.g., 2-fluorobenzaldehyde), thiourea derivatives, and β-keto esters (e.g., ethyl acetoacetate) under acidic conditions to form the thiazole-pyrimidine fused core .

Z/E isomer control : The (Z)-configuration of the benzylidene group is stabilized by intramolecular hydrogen bonding, confirmed by X-ray crystallography .

Functionalization : Methoxycarbonyl and fluorophenyl substituents are introduced via Suzuki coupling or nucleophilic aromatic substitution, with yields optimized by adjusting solvent polarity (e.g., DMF/EtOH mixtures) .

Basic: How is the crystal structure of this compound characterized, and what structural features influence its reactivity?

Answer:
Single-crystal X-ray diffraction reveals:

  • Monoclinic lattice (space group P2₁/n) with unit cell parameters a = 9.323 Å, b = 10.170 Å, c = 21.862 Å, and β = 96.33° .
  • Planar thiazolo-pyrimidine core : The dihedral angle between the thiazole and pyrimidine rings is <5°, promoting π-π stacking interactions .
  • Substituent effects : The 2-fluorobenzylidene group adopts a (Z)-configuration, stabilized by a C–H···O hydrogen bond (2.56 Å) between the benzylidene fluorine and the pyrimidine carbonyl .

Basic: What spectroscopic techniques are critical for validating the compound’s purity and structure?

Answer:

  • ¹H/¹³C NMR : Key signals include the methoxycarbonyl singlet at δ ~3.8 ppm (¹H) and the thiazole C=S resonance at δ ~170 ppm (¹³C) .
  • IR spectroscopy : Strong absorptions at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C–F vibration) confirm functional groups .
  • Mass spectrometry : High-resolution ESI-MS shows [M+H]⁺ at m/z 423.46, consistent with the molecular formula C₂₃H₁₉FN₂O₃S .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Heuristic algorithms : Bayesian optimization identifies ideal conditions (e.g., 60°C, 12 hr, 1.2 eq. K₂CO₃) to maximize yield (>75%) while minimizing side products like hydrolyzed esters .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while EtOH reduces byproduct formation during cyclization .
  • Catalysis : Pd(PPh₃)₄ improves coupling efficiency for aryl substituents, achieving >90% conversion in Suzuki-Miyaura reactions .

Advanced: How do electronic effects of substituents (e.g., fluoro vs. methoxy) modulate biological activity?

Answer:

  • Fluorine substituents : The 2-fluoro group enhances membrane permeability via hydrophobic interactions, as shown in docking studies with cytochrome P450 enzymes .
  • Methoxycarbonyl group : Its electron-withdrawing nature stabilizes the enolate intermediate during Michael addition, critical for interactions with kinase targets .
  • Comparative SAR : Analogues with 4-chlorophenyl substituents (replacing methoxycarbonyl) show reduced bioactivity, highlighting the importance of the electron-deficient aryl group .

Advanced: How to resolve contradictions between crystallographic data and computational modeling results?

Answer:

  • Dynamic vs. static structures : X-ray data (e.g., bond lengths: C–S = 1.71 Å) may conflict with DFT-optimized geometries (C–S = 1.69 Å) due to crystal packing forces .
  • Solution : Use QTAIM analysis to assess hydrogen bond strengths or molecular dynamics simulations to account for solvent effects .
  • Validation : Overlay experimental (XRD) and computational (DFT) structures with RMSD <0.2 Å to confirm reliability .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

  • ADMET prediction : SwissADME calculates a LogP of 3.2 (±0.3), suggesting moderate blood-brain barrier penetration, and a topological polar surface area (TPSA) of 85 Ų, indicating low oral bioavailability .
  • Docking studies : AutoDock Vina identifies strong binding (ΔG = −9.2 kcal/mol) to COX-2 via hydrogen bonds with Arg120 and Tyr355 .
  • MD simulations : AMBER force fields reveal stable binding over 100 ns trajectories, with RMSD fluctuations <1.5 Å .

Advanced: How to address low reproducibility in biological assays involving this compound?

Answer:

  • Solubility optimization : Use DMSO/PBS mixtures (≤0.1% DMSO) to prevent aggregation, confirmed by dynamic light scattering (DLS) .
  • Metabolic stability : Incubate with liver microsomes (e.g., human CYP3A4) to identify degradation pathways (e.g., ester hydrolysis) .
  • Dose-response validation : Repeat IC₅₀ assays in triplicate with positive controls (e.g., doxorubicin) to normalize inter-experimental variability .

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